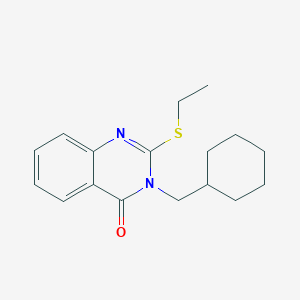

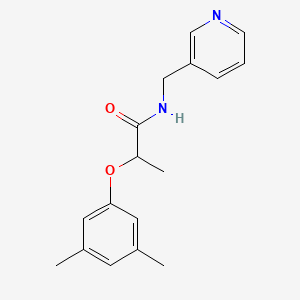

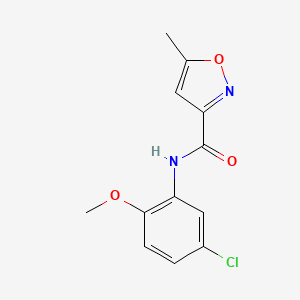

6-methoxy-2-methyl-4-(4-morpholinyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives like 6-methoxy-2-methyl-4-(4-morpholinyl)quinoline often involves multiple steps, including Buchwald–Hartwig amination, which is a pivotal reaction in forming C-N bonds in aromatic compounds. For example, a related synthesis process was reported for 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination, starting from 6-bromoquinoline precursors (Bonacorso et al., 2018). This method highlights the complexity and the efficiency of the synthesis processes involved in obtaining such quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 6-methoxy-2-methyl-4-(4-morpholinyl)quinoline, is characterized by the presence of aromatic heterocycles, which significantly influence their chemical behavior and interactions. The photophysical analyses of similar compounds have indicated intraligand and charge-transfer type transitions, corroborating the aromatic nature of these heterocycle moieties (Bonacorso et al., 2018).

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, showcasing their reactive nature. For instance, nucleophilic substitution reactions are common, as seen in the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, where methoxy groups undergo substitution (Dyablo et al., 2015). These reactions are crucial for modifying the chemical structure and properties of quinoline derivatives.

Physical Properties Analysis

The physical properties of 6-methoxy-2-methyl-4-(4-morpholinyl)quinoline, such as solubility, melting point, and stability, are influenced by its molecular structure. For instance, the stability of similar compounds against light and heat has been noted, with no degradation observed under specific conditions, indicating their robustness (Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity towards acids, bases, and other reagents, are pivotal for understanding the behavior of quinoline derivatives. The strong interactions of similar quinolines with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, highlight their potential in bio-molecular binding and interactions (Bonacorso et al., 2018).

Scientific Research Applications

Synthesis and Photophysical Properties

One study describes the synthesis of a series of quinolines, including derivatives similar to 6-methoxy-2-methyl-4-(4-morpholinyl)quinoline, through Buchwald–Hartwig amination. These compounds exhibit strong interactions with ct-DNA, potentially due to π-stacking and/or hydrogen-bonding interactions, indicating their utility in studies involving DNA (Bonacorso et al., 2018).

Fluorescent Labeling Reagent

6-Methoxy-4-quinolone, a related compound, demonstrates strong fluorescence and stability in a wide pH range, making it an excellent candidate for biomedical analysis. Its derivative, designed for fluorescent labeling, shows promising application in the determination of carboxylic acids, indicating the potential of 6-methoxy-2-methyl-4-(4-morpholinyl)quinoline in similar applications (Hirano et al., 2004).

Chemical Transformations and Biological Evaluations

Research on 6-methoxy-2-arylquinoline analogues, closely related to the compound , has been conducted to investigate their potential as P-glycoprotein inhibitors, a crucial aspect in overcoming drug resistance in cancer therapy. This study highlights the compound's potential in biomedical research, particularly in enhancing the efficacy of chemotherapeutic agents (Aboutorabzadeh et al., 2018).

Anticorrosion and Antiviral Activities

Furthermore, the corrosion inhibition properties of novel quinoline derivatives on iron have been explored through computational studies, suggesting their application in protecting metals from corrosion. This indicates the versatility of quinoline compounds in industrial applications as well (Erdoğan et al., 2017). Additionally, certain indolo[2,3-b]quinoline derivatives have shown anticancer and antiviral activities, underscoring the potential of 6-methoxy-2-methyl-4-(4-morpholinyl)quinoline in medical research (Shibinskaya et al., 2010).

properties

IUPAC Name |

4-(6-methoxy-2-methylquinolin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-11-9-15(17-5-7-19-8-6-17)13-10-12(18-2)3-4-14(13)16-11/h3-4,9-10H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIUMDVSKSVQDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Methoxy-2-methylquinolin-4-yl)morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5544430.png)

![5-(3,4-dimethoxyphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544457.png)

![N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5544468.png)

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544485.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5544493.png)